2-(4-methoxyphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenoxy and oxadiazole groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of an aldehyde or ketone with a primary amine, followed by further reactions to introduce the methoxyphenoxy and oxadiazole groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of specialized equipment and reagents to facilitate the various chemical transformations required.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-methoxyphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide include:
- 4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one
- Methyl isoeugenol
- 2-[(4-Methoxyphenoxy)methyl]oxirane
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H19N3O4/c1-12-10-14(19-20-13(2)26-22-19)4-9-17(12)21-18(23)11-25-16-7-5-15(24-3)6-8-16/h4-10H,11H2,1-3H3,(H,21,23) |
InChI Key |
DSDORIZOVCZCND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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